(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-(methoxymethyl)pyrrolidin-1-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)12-13-6-5-9(7-13)8-15-4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAPYBOZKMCSLC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCC(C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NN1CC[C@@H](C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Carbamoylation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Chemistry
(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structural features allow for:
- Synthesis of Complex Molecules : It can be used to create more complex organic compounds through various reactions, including nucleophilic substitutions and cyclizations.
- Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, facilitating the introduction of functional groups.
Biology
The compound is under investigation for its potential biological activities:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, which could be beneficial for drug development targeting metabolic pathways.
- Receptor Binding : Research indicates possible interactions with biological receptors, potentially leading to therapeutic effects.
Medicine
Ongoing research focuses on the therapeutic applications of this compound:
- Drug Development : Its structure allows for modifications that could lead to new pharmacological agents. Preliminary studies are exploring its efficacy against certain diseases.
- Potential Therapeutics : The compound's ability to modulate biological activity makes it a candidate for developing treatments for conditions such as neurodegenerative diseases.
Industry
In industrial applications, this compound is utilized as:
- Intermediate in Specialty Chemicals Production : It plays a crucial role in synthesizing specialty chemicals used across various sectors.
- Research and Development : Companies are exploring its use in developing new materials and chemical processes.
Case Study 1: Enzyme Inhibition
Research conducted on the enzyme inhibition properties of this compound demonstrated significant inhibition of a target enzyme involved in metabolic pathways. This study highlights its potential role as a lead compound for drug development aimed at metabolic disorders.
Case Study 2: Drug Development
A recent study explored modifications of this compound to enhance its pharmacological profile. The derivatives showed improved binding affinities to specific receptors, indicating potential therapeutic applications in treating neurological conditions.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
Core Structure : Pyrrolidine derivatives with carbamate protection.
Substituents : Methoxymethyl group at position 3 and Boc protection.
Stereochemistry : (S)-configuration at the pyrrolidine ring.
Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| (S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate | C₁₁H₂₂N₂O₃ | 230.30 | Boc, methoxymethyl, pyrrolidine | Chiral intermediates, drug synthesis |
| (R)-tert-butyl pyrrolidin-1-ylcarbamate | C₉H₁₈N₂O₂ | 186.25 | Boc, pyrrolidine | Asymmetric catalysis |
| tert-butyl (3-hydroxymethylpyrrolidin-1-yl)carbamate | C₁₀H₂₀N₂O₃ | 216.28 | Boc, hydroxymethyl, pyrrolidine | Medicinal chemistry scaffolds |
| (S)-tert-butyl (3-methylpyrrolidin-1-yl)carbamate | C₁₀H₂₀N₂O₂ | 200.28 | Boc, methyl, pyrrolidine | Ligand synthesis |
Critical Differences
Substituent Effects: The methoxymethyl group in the target compound enhances solubility in polar solvents compared to analogs with methyl or hydroxymethyl groups . The Boc group provides steric bulk and stability under basic conditions, similar to other Boc-protected pyrrolidines.
Stereochemical Impact :
- The (S)-configuration distinguishes it from (R)-isomers, which may exhibit divergent biological activity or enantioselectivity in catalytic applications.
Synthetic Utility :
- Compared to tert-butyl (3-methylpyrrolidin-1-yl)carbamate, the methoxymethyl group offers a handle for further functionalization (e.g., deprotection to a hydroxymethyl group).
Research Findings and Limitations
- Synthetic Accessibility : The methoxymethyl group introduces synthetic complexity compared to simpler methyl or hydroxymethyl analogs, requiring additional steps for installation and protection .
- Stability : Boc-protected carbamates generally exhibit stability under neutral and acidic conditions but are labile in strong acids (e.g., TFA), a trait shared across this class.
- Biological Relevance: No direct pharmacological data is available for the target compound, but pyrrolidine carbamates are often explored as protease inhibitors or kinase modulators.
Notes on Evidence Limitations
The provided evidence lacks explicit comparative data or studies on analogous compounds. The analysis above relies on extrapolation from structural analogs and general principles of carbamate chemistry. Further experimental data (e.g., solubility, reactivity, or bioactivity) would be required to validate these comparisons.
Biological Activity
(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate is a specialized chemical compound classified as a carbamate. Its structure features a pyrrolidine ring substituted with a methoxymethyl group and a tert-butyl carbamate moiety. This compound has garnered attention for its potential biological activities, which include enzyme inhibition and receptor interactions, making it a candidate for various therapeutic applications.
- Chemical Formula: C₁₁H₂₂N₂O₃
- CAS Number: 1421035-31-5
- Molecular Weight: 230.31 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring: Cyclization of appropriate precursors.
- Introduction of the Methoxymethyl Group: Achieved via nucleophilic substitution using methoxymethyl chloride.
- Carbamoylation: Reaction with tert-butyl chloroformate to form the carbamate.
These synthetic methods can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate these targets through binding interactions, leading to various biological effects.
Potential Therapeutic Applications
Research has indicated that this compound may exhibit:
- Antibacterial Activity: Preliminary studies suggest potential efficacy against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
- Anti-inflammatory Properties: Similar compounds have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, suggesting that this compound might possess comparable anti-inflammatory effects .
Antibacterial Activity
A study evaluated the antibacterial properties of various pyrrolidine derivatives, highlighting that compounds similar to this compound demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for some derivatives were reported to be less than 0.25 μg/mL, indicating potent antibacterial effects .
Anti-inflammatory Studies
In another investigation, derivatives of pyrrolidine compounds were synthesized and tested for anti-inflammatory activity. One notable compound exhibited a wider safety margin than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be a safer alternative in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| tert-Butyl (3-hydroxymethyl)pyrrolidin-1-yl)carbamate | Structure | Moderate antibacterial | Similar structure but lacks methoxymethyl group |
| tert-Butyl (3-aminomethyl)pyrrolidin-1-yl)carbamate | Structure | Anti-inflammatory potential | Lacks the methoxy group |
| tert-Butyl (3-chloromethyl)pyrrolidin-1-yl)carbamate | Structure | Limited activity reported | Chlorine substituent may hinder biological interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves reacting (S)-3-(methoxymethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in anhydrous dichloromethane at 0–5°C. Chiral resolution via preparative HPLC or enzymatic kinetic resolution is recommended to achieve >99% enantiomeric excess (ee). Intermediate steps should be monitored by TLC (silica gel, ethyl acetate/hexane) and confirmed via NMR (e.g., δ 1.44 ppm for tert-butyl group) .
Q. How can the stability of this carbamate be assessed under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) at 0, 1, 2, and 4 weeks. Carbamates are generally stable in neutral/basic conditions but hydrolyze under strong acids (e.g., TFA) or bases (e.g., NaOH). FT-IR can track carbonyl (C=O) peak disappearance at ~1700 cm .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : NMR to confirm carbamate formation (δ ~155 ppm for carbonyl carbon) and methoxymethyl group (δ ~58 ppm for OCH).
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] (calculated for CHNO: 244.1787).
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to verify enantiopurity .
Advanced Research Questions
Q. How does the methoxymethyl group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodology : The methoxymethyl substituent may sterically hinder coordination to Pd catalysts. Compare reaction yields with/without the group using Suzuki-Miyaura coupling (aryl halide partners, Pd(PPh), KCO in DMF). Monitor by LC-MS and quantify regioselectivity via NMR if fluorinated partners are used. Computational modeling (DFT) can assess steric/electronic effects .
Q. What strategies resolve contradictions in biological activity data for chiral carbamates?
- Methodology :
- Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in enzyme inhibition assays (e.g., serine hydrolases).
- Molecular Dynamics Simulations : Analyze binding poses in target proteins (e.g., WDR5 degraders) using GROMACS.
- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC variability due to assay conditions) .
Q. How can computational modeling predict the compound’s metabolic pathways?
- Methodology : Use in silico tools (e.g., Schrödinger’s MetaSite) to identify cytochrome P450 oxidation sites. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system). LC-MS/MS quantifies metabolites (e.g., demethylated or hydrolyzed products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
